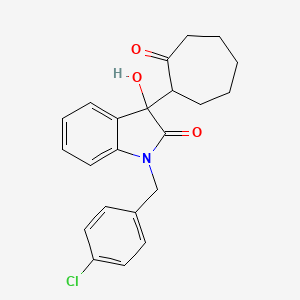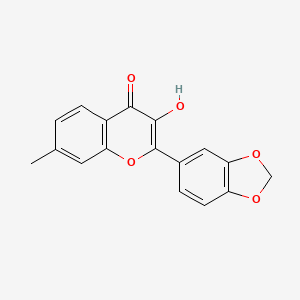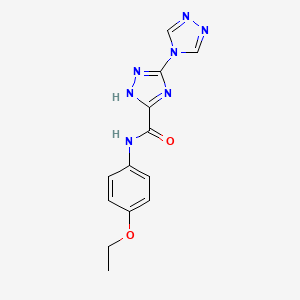
4-pyridin-3-yl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-pyridin-3-yl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the family of 1,2,4-triazoles, a class of heterocyclic compounds that have drawn interest due to their diverse chemical properties and potential applications in various fields. This compound is synthesized and studied for its unique molecular structure and the implications thereof on its physical and chemical behaviors.
Synthesis Analysis
The synthesis of this compound involves multiple steps, starting from basic heterocyclic precursors such as isonicotinic acid hydrazide, which undergo reactions like treatment with carbon disulfide in basic media, followed by conversion into triazole derivatives through treatment with hydrazine hydrate (Bayrak et al., 2009). These synthesis routes offer insights into the versatility of triazole chemistry and the potential for functionalization at various positions of the triazole ring.
Molecular Structure Analysis
The molecular structure of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, a closely related compound, has been characterized by spectroscopic methods and single-crystal X-ray diffraction, revealing a monoclinic space group and providing detailed insights into its geometric parameters (Cansiz et al., 2012). This analysis is crucial for understanding the electron distribution, molecular orbitals, and potential reactive sites of the compound.
Chemical Reactions and Properties
The triazole core of the compound is reactive towards various reagents, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties. For instance, reactions with ethyl bromide, 4-fluorobenzaldehyde, or indol-3-carbaldehyde yield substituted triazole thiols, showcasing the compound's versatility in chemical transformations (Bayrak et al., 2009).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates, thus influencing blood sugar levels.
Mode of Action
Compounds with similar structures have been found to inhibit enzymes like alpha-amylase and alpha-glucosidase . This inhibition could potentially lead to a decrease in the breakdown of carbohydrates, thereby affecting blood sugar levels.
Biochemical Pathways
The compound may affect the carbohydrate metabolism pathway by inhibiting the action of enzymes like alpha-amylase and alpha-glucosidase . These enzymes are responsible for breaking down complex carbohydrates into simpler sugars. By inhibiting these enzymes, the compound could potentially slow down carbohydrate digestion, leading to a more gradual increase in blood sugar levels after a meal.
Result of Action
The potential inhibition of alpha-amylase and alpha-glucosidase by the compound could lead to a slower increase in blood sugar levels after a meal . This could be beneficial in managing conditions like diabetes, where blood sugar control is crucial.
Propiedades
IUPAC Name |
4-pyridin-3-yl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S/c18-12-16-15-11(9-3-6-13-7-4-9)17(12)10-2-1-5-14-8-10/h1-8H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMWAMVYQHANHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NNC2=S)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorobenzyl)-3'-(4-propoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4333594.png)



![5-amino-7-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethylene)-6-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxamide](/img/structure/B4333618.png)
![methyl 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-2-furoate](/img/structure/B4333620.png)
![2-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B4333625.png)
![9-(3,4-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333634.png)
![1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene](/img/structure/B4333648.png)
![2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B4333653.png)
![(pyridin-3-ylmethyl)[2-(1H-tetrazol-5-yl)phenyl]amine](/img/structure/B4333674.png)
![3-nitro-1'-phenyl-6a,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4333682.png)
![2-pyridin-4-yl-5-(2-thienyl)-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4333686.png)
![methyl 2-{[N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4333692.png)